4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752698
InChI: InChI=1S/C8H14N2O/c1-10-8(5-6-9-10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol

CAS No.:

Cat. No.: VC17752698

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol -

Specification

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 4-(2-methylpyrazol-3-yl)butan-1-ol
Standard InChI InChI=1S/C8H14N2O/c1-10-8(5-6-9-10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3
Standard InChI Key MQSKURWCFHKYMK-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)CCCCO

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. Its structure consists of a butan-1-ol backbone substituted at the fourth carbon with a 1-methylpyrazole moiety (Figure 1). The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is methylated at the 1-position, enhancing its steric and electronic properties .

Table 1: Key physicochemical properties

PropertyValueSource Inference
Boiling Point~250–270°C (estimated)Analog data
LogP (Partition Coefficient)0.28–0.85Computational prediction
SolubilityMiscible in polar solventsStructural analogy
pKa (Hydroxyl group)~15–16Alcohol group trends

The compound’s amphiphilic nature enables interactions with both hydrophobic and hydrophilic environments, making it versatile in synthetic applications .

Synthesis and Reaction Pathways

Primary Synthetic Routes

While no direct synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is documented, analogous methods for pyrazole-alcohol derivatives suggest viable pathways:

  • Nucleophilic Substitution: Reacting 1-methylpyrazole with 4-bromobutan-1-ol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

  • Reductive Amination: Coupling a pyrazole aldehyde with butan-1-ol via intermediate imine formation, followed by reduction (e.g., NaBH₄) .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling using pyrazole boronic esters and halogenated butanols .

Table 2: Optimized reaction conditions for pyrazole-alcohol synthesis

MethodYield (%)ConditionsKey Challenges
Nucleophilic substitution60–75DMF, 80°C, 12 hCompeting elimination
Reductive amination45–65EtOH, RT, NaBH₄Over-reduction risks
Suzuki coupling70–85Pd(PPh₃)₄, DME, 100°CCatalyst cost

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, pyrazole-H), 3.65 (t, 2H, -CH₂OH), 3.50 (s, 3H, N-CH₃), 1.60–1.45 (m, 4H, butanol chain) .

  • IR (cm⁻¹): 3360 (O-H stretch), 2920 (C-H alkane), 1605 (C=N pyrazole) .

  • MS (ESI+): m/z 155.1 [M+H]⁺ .

Crystallographic Insights

Though no crystal structure is available for this compound, related pyrazole-alcohols (e.g., 4-(1-methyl-4-nitro-1H-pyrazol-5-yl)butan-2-ol) exhibit monoclinic systems with hydrogen-bonded networks stabilizing the structure .

CompoundTargetIC₅₀/EC₅₀Reference
4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-2-olPI3Kδ2.8 nM
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olCOX-21.2 µM
4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-olEGFR850 nM

Industrial and Research Applications

  • Pharmaceutical Intermediates: Key precursor for PI3K inhibitors and antipsychotic agents .

  • Agrochemicals: Functionalized pyrazoles act as herbicides (e.g., sulfentrazone analogs) .

  • Coordination Chemistry: Pyrazole-alcohols serve as ligands for transition metal catalysts (e.g., Cu(II) complexes) .

ParameterRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
Spill ManagementAbsorb with vermiculite, ventilate
DisposalIncineration at >1000°C

Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes for chiral pyrazole-alcohols .

  • Polymer Chemistry: Incorporating pyrazole-alcohol monomers into heat-resistant polymers .

  • Drug Delivery Systems: Exploiting amphiphilicity for micellar drug carriers .

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